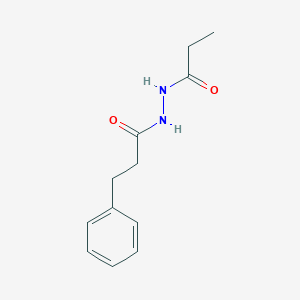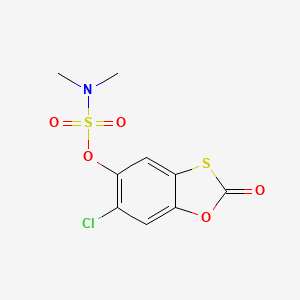![molecular formula C19H16ClN3O2 B6124859 5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B6124859.png)
5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]isoquinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CPT or CPT-11 and has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]isoquinoline is not fully understood. However, it has been shown to inhibit the activity of topoisomerase I, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]isoquinoline has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the immune system. Additionally, it has been shown to have anti-inflammatory properties and to inhibit angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]isoquinoline in lab experiments is its potent antitumor and antiviral properties. This makes it a valuable tool for studying the mechanisms of cancer and viral infections. However, one of the limitations of using this compound is its toxicity, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]isoquinoline. One area of interest is the development of new drugs based on this compound for the treatment of cancer and viral infections. Additionally, there is interest in studying the mechanism of action of this compound in more detail, as well as its potential applications in other areas of research such as immunology and inflammation. Finally, there is interest in developing new synthesis methods for this compound that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]isoquinoline is a complex process that involves several steps. The first step involves the synthesis of 4-chloroaniline, which is then reacted with 2,3-dimethoxybenzaldehyde to form the intermediate product. This intermediate is then reacted with methyl acetoacetate to form the final product.
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]isoquinoline has been extensively studied for its potential applications in scientific research. This compound has been shown to have antitumor and antiviral properties, and has been used in the development of new drugs for the treatment of cancer and viral infections.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-2H-pyrazolo[3,4-c]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-10-17-13-8-15(24-2)16(25-3)9-14(13)18(21-19(17)23-22-10)11-4-6-12(20)7-5-11/h4-9H,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATRSGZPHUDYQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC(=C(C=C3C(=NC2=NN1)C4=CC=C(C=C4)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-2H-pyrazolo[3,4-c]isoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-N'-2-thienylurea](/img/structure/B6124778.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B6124786.png)

![1-[1-(2,3-dimethoxybenzyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B6124799.png)
![2-[2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)-1H-pyrrol-1-yl]pyrimidine](/img/structure/B6124806.png)
![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6124813.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-4-(3-hydroxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6124821.png)
![ethyl [3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetate](/img/structure/B6124829.png)
![2-methyl-5-{[3-(4-morpholinylcarbonyl)-5-isoxazolyl]methoxy}-1,3-benzothiazole](/img/structure/B6124836.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,6-dimethylnicotinamide](/img/structure/B6124853.png)
![7-(2-fluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6124862.png)

![(1S*,4S*)-2-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6124879.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide](/img/structure/B6124886.png)